molecular formula C11H9N3O B1599581 4-Isocyanato-5-methyl-1-phenyl-1H-pyrazole CAS No. 799283-97-9

4-Isocyanato-5-methyl-1-phenyl-1H-pyrazole

Cat. No.: B1599581
CAS No.: 799283-97-9
M. Wt: 199.21 g/mol
InChI Key: IIFVDOYRTLEGHQ-UHFFFAOYSA-N
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Description

“4-Isocyanato-5-methyl-1-phenyl-1H-pyrazole” is a chemical compound with the empirical formula C11H9N3O . It is a solid substance with a molecular weight of 199.21 . The SMILES string representation of this compound is Cc1c(cnn1-c2ccccc2)N=C=O .


Molecular Structure Analysis

The InChI representation of “this compound” is 1S/C11H9N3O/c1-9-11(12-8-15)7-13-14(9)10-5-3-2-4-6-10/h2-7H,1H3 . This provides a standardized way to represent the compound’s structure using text.


Physical and Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 199.21 . The compound’s boiling point is between 56-60°C .

Scientific Research Applications

  • Protein Kinase Inhibition :

    • A study identified 5-methyl-4-phenyl-1H-pyrazole as a novel, low molecular weight inhibitor of protein kinase B (PKB), an important target in cancer therapy. This compound was further developed into highly potent and efficient analogues (Saxty et al., 2007).
  • Solvatochromic Analysis :

    • Research involving the solvatochromic analysis of isomers of a biologically significant pyrazoline derivative revealed unique responses in homogeneous and heterogeneous media. This indicates differences in the behavior of isomers in various environments (Mati et al., 2012).
  • Drug Efficacy and Synthesis :

    • A study focused on the synthesis of novel pyrazole derivatives and their efficacy in treating diseases like inflammation and breast cancer. Molecular docking studies were used to examine interactions with enzymes, identifying compounds with anti-inflammatory properties (Thangarasu et al., 2019).
  • Antifungal and Antiviral Activities :

    • Pyrazole derivatives were synthesized and found to possess antifungal and antiviral activities, indicating potential applications in agriculture and medicine (Wu et al., 2012).
  • Structural and Spectral Investigations :

    • Research on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid involved experimental and theoretical studies, showing its importance in biological applications (Viveka et al., 2016).
  • Antiproliferative Agents in Cancer Therapy :

    • Novel pyrazole derivatives were synthesized and studied for their antiproliferative effects, particularly against breast cancer and leukemia, indicating their potential as cancer therapeutics (Ananda et al., 2017).
  • Synthesis and Characterization of Metal Complexes :

    • A study on the synthesis and characterization of pyrazole derivatives and their metal complexes showed potent cytotoxic activity against cancer cells (Asegbeloyin et al., 2014).
  • Corrosion Inhibition Performance :

    • Pyrazole derivatives were investigated for their role as corrosion inhibitors, particularly for mild steel in acidic solutions, showcasing their application in industrial settings (Yadav et al., 2016).

Safety and Hazards

The compound is classified as a respiratory sensitizer and skin sensitizer . It has hazard statements H317 - H334 and precautionary statements P261 - P272 - P280 - P284 - P302 + P352 - P333 + P313 . It is also classified as a combustible solid .

Properties

IUPAC Name

4-isocyanato-5-methyl-1-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c1-9-11(12-8-15)7-13-14(9)10-5-3-2-4-6-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFVDOYRTLEGHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428168
Record name 4-Isocyanato-5-methyl-1-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

799283-97-9
Record name 4-Isocyanato-5-methyl-1-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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